Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-
Description
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated amine) linked via a carbonyl group to a 3-pyridinyl moiety substituted with a methyl group at the 6-position. This structure combines the conformational flexibility of pyrrolidine with the aromatic and hydrogen-bonding capabilities of the pyridine ring, making it a versatile scaffold in medicinal chemistry. The compound’s pharmacological relevance is inferred from analogs in the provided evidence, particularly in anticonvulsant and receptor-binding studies .
Properties
CAS No. |
56622-60-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-10(8-12-9)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
ZFQWPHSOKCAXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methylnicotinoyl Chloride
6-Methylnicotinic acid is treated with excess thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via initial protonation of the carboxylic acid by SOCl₂, followed by nucleophilic attack by chloride to form the acyl chloride. Key parameters include:
-
Molar ratio : 3 mmol carboxylic acid to 25 mmol SOCl₂ (~8.3 equiv).
-
Temperature : 0°C initial cooling to prevent exothermic side reactions, followed by heating to 95°C for 4 hours.
-
Workup : Excess SOCl₂ is removed under reduced pressure, yielding the crude acid chloride, which is dissolved in anhydrous dichloromethane (CH₂Cl₂) for subsequent reactions.
Amidation with Pyrrolidine
The acid chloride is reacted with pyrrolidine in CH₂Cl₂ under basic conditions facilitated by triethylamine (TEA):
-
Stoichiometry : 3.1 mmol pyrrolidine (1.03 equiv) and 6 mmol TEA (2 equiv) per 3 mmol acid chloride.
-
Conditions : Room temperature, monitored by thin-layer chromatography (TLC) for completion.
-
Isolation : The solvent is evaporated, and the product is recrystallized from methanol, yielding the target compound as a crystalline solid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction yield (crude) | ~83% (analogous compound) | |
| Recrystallization solvent | Methanol | |
| Purity post-crystallization | >95% (by NMR) |
Crystallographic and Structural Insights
Crystallographic data for related compounds, such as 6-methyl-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one, reveal critical structural parameters influencing recrystallization and stability:
Recrystallization Optimization
-
Solvent selection : Methanol promotes high-purity crystals due to moderate polarity.
-
Crystal packing : Hydrogen bonding between the amide carbonyl and pyrrolidine N–H stabilizes the lattice.
Table 2: Crystallographic Data (Analogous Compound)
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 7.345(2) |
| b (Å) | 10.678(3) |
| c (Å) | 14.789(4) |
| α, β, γ (°) | 90, 90, 90 |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Impact of Pyrrolidine Ring Modifications
| Compound | Pyrrolidine Substitution | Activity vs. Parent | Reference |
|---|---|---|---|
| Compound 29 | 3,3,4,4-Tetrafluoro | Similar | |
| Compound 30 | 2,5-Dimethyl | Similar | |
| Compound 31 | D-Proline Replacement | 9-fold decrease |
Pyridine Ring Substitutions
The position and nature of substituents on the pyridine ring critically modulate activity:
- 6-Methyl-3-Pyridinyl (Target Compound) : The methyl group at the 6-position on the 3-pyridinyl moiety balances steric and electronic effects, optimizing receptor interactions.
- 4-Methyl-2-Pyridinyl (Compound VI) : In anticonvulsant studies, this analog exhibits potent activity (30 mg/kg in scPTZ tests), suggesting 2-pyridinyl derivatives with 4-methyl groups are favorable for CNS targeting .
Table 2: Pyridine Substituent Effects
Ring Size Variations: Pyrrolidine vs. Piperidine
Replacing pyrrolidine with piperidine (six-membered ring) shows context-dependent effects:
Table 3: Pyrrolidine vs. Piperidine Derivatives
Functional Group Variations
- Amide vs.
- Spiro and Bicyclic Moieties : Fused bicyclic pyrrolidine derivatives (e.g., compounds 32–35) show retained potency, suggesting rigidified structures can mimic pyrrolidine’s conformational flexibility .
Biological Activity
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- (CAS No. 56622-60-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- is characterized by a pyrrolidine ring substituted with a 6-methyl-3-pyridinyl carbonyl group. This specific substitution pattern enhances its interaction with various biological targets, influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- |
The biological activity of Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of various molecular targets, leading to diverse biological effects:
- Enzyme Inhibition : It can inhibit aspartic proteases and other enzymes involved in critical metabolic pathways .
- Receptor Binding : The compound exhibits affinity for certain receptors, influencing signal transduction pathways that regulate cellular functions.
Biological Activities
Research indicates that Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- possesses several notable biological activities:
- Antimalarial Activity : Similar pyrrolidine derivatives have been investigated for their potential as antimalarial agents. For instance, modifications to the pyrrolidine structure have led to compounds with sub-100 nanomolar potency against malaria parasites .
- Antiviral Properties : Some studies suggest that pyrrolidine derivatives may exhibit antiviral activities against various viruses, including those responsible for respiratory infections .
- Antitumor Effects : Preliminary data indicate that this compound may have potential as an anti-tumor agent by targeting specific cancer cell metabolic pathways.
Case Study 1: Antimalarial Activity
A study focused on pyrrolidine derivatives highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria. Compounds derived from the pyrrolidine scaffold demonstrated promising IC50 values in vitro, indicating their potential as lead candidates for further development .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolidine compounds revealed that modifications to the carbonyl group significantly affect biological activity. A series of analogs were synthesized and tested for their binding affinities and inhibitory effects on target enzymes. The results indicated that specific substitutions could enhance potency while reducing metabolic liabilities .
Comparison with Similar Compounds
Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- can be compared with other related compounds:
| Compound | Biological Activity |
|---|---|
| Pyrrolidine | Basic scaffold without additional substituents |
| Pyrrolidine-2,5-dione | Different substitution pattern; lesser activity |
| Proline | Naturally occurring amino acid; lower specificity |
The unique presence of the 6-methyl-3-pyridinyl carbonyl group in Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- distinguishes it from these compounds by enhancing its interaction capabilities with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and pyrrolidine precursors. For example, benzyl-protected pyrrolidine intermediates (e.g., Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate) are synthesized via reductive amination or nucleophilic substitution, followed by deprotection . Key factors include temperature control (e.g., 0–5°C for sensitive intermediates) and catalyst selection (e.g., palladium for cross-coupling). Yield optimization often requires iterative HPLC analysis to monitor byproducts .
Q. How can researchers characterize the structural conformation of Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-?
- Methodological Answer : Use X-ray crystallography to resolve stereochemistry, particularly for the pyrrolidine ring and pyridinyl substituents. NMR spectroscopy (1H/13C) is critical for confirming bond connectivity, with NOESY experiments identifying spatial interactions between the methylpyridine and carbonyl groups . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Standard assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Receptor binding studies (e.g., GPCRs) via competitive radioligand displacement.
- Cytotoxicity screening (e.g., MTT assay) in cancer cell lines.
Data normalization against control compounds (e.g., staurosporine for kinase inhibition) is essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Systematic substitution : Modify the pyridine’s methyl group or pyrrolidine’s carbonyl position (e.g., replacing methyl with trifluoromethyl to enhance metabolic stability) .
- Stereochemical analysis : Compare enantiomers using chiral HPLC to assess activity differences (e.g., IC50 shifts in receptor binding) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .
Q. What strategies resolve contradictory data in biological activity across different experimental models?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., conflicting IC50 values) to identify trends (e.g., species-specific receptor affinities) .
- Proteomic profiling : Use LC-MS/MS to compare protein expression in cell lines vs. primary tissues, explaining differential responses .
- Structural analogs : Test derivatives (e.g., 6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole) to isolate variables contributing to discrepancies .
Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- ADME profiling : Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo rodent studies with LC-MS quantification of plasma/tissue concentrations .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites and assess metabolic pathways .
Data-Driven Challenges
Q. What analytical techniques are critical for resolving stereochemical impurities in synthesis?
- Methodological Answer :
- Chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers.
- Vibrational circular dichroism (VCD) for absolute configuration determination.
- Dynamic NMR to study ring puckering in pyrrolidine under varying temperatures .
Q. How do computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics simulations : Analyze binding pocket interactions over time (e.g., with GROMACS).
- Free-energy perturbation (FEP) : Quantify binding affinity changes for modified analogs .
- QSAR models : Predict toxicity or bioavailability using descriptors like logP and polar surface area .
Comparative Analysis
Q. How does this compound compare structurally and functionally to other pyrrolidine-pyridine hybrids?
- Methodological Answer :
- Structural analogs : Compare with compounds like Benzyl 2-(4-methoxypyridin-2-yl)pyrrolidine-1-carboxylate (anticancer activity) or 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine (neuroprotective effects) .
- Bioactivity tables :
| Compound | Key Modification | Target Activity |
|---|---|---|
| Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- | Methylpyridine | Kinase inhibition |
| Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Ethylthio group | Neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
